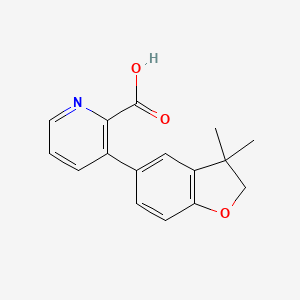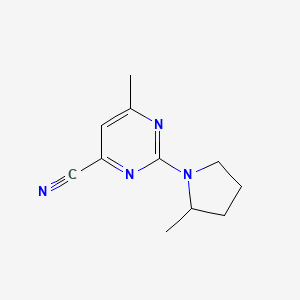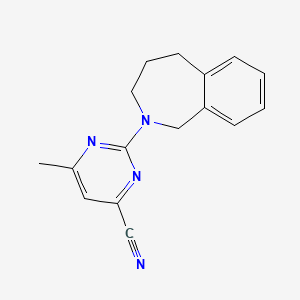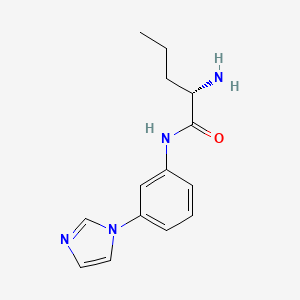![molecular formula C10H15N3O4S B6635297 2-[(2-Methyl-2-methylsulfonylpropyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B6635297.png)
2-[(2-Methyl-2-methylsulfonylpropyl)amino]pyrimidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Methyl-2-methylsulfonylpropyl)amino]pyrimidine-4-carboxylic acid is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by the chemical name MRS2179 and has been found to have a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-[(2-Methyl-2-methylsulfonylpropyl)amino]pyrimidine-4-carboxylic acid involves its ability to bind to and block the P2Y1 receptor. This receptor is activated by the binding of adenosine diphosphate (ADP) and plays a key role in platelet aggregation and vasoconstriction. By blocking this receptor, 2-[(2-Methyl-2-methylsulfonylpropyl)amino]pyrimidine-4-carboxylic acid can inhibit these processes and has potential therapeutic applications in a variety of cardiovascular diseases.
Biochemical and Physiological Effects:
In addition to its effects on platelet aggregation and vascular smooth muscle contraction, 2-[(2-Methyl-2-methylsulfonylpropyl)amino]pyrimidine-4-carboxylic acid has also been found to have effects on other physiological processes, including insulin secretion and bone formation. This compound has also been shown to have anti-inflammatory effects, which may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[(2-Methyl-2-methylsulfonylpropyl)amino]pyrimidine-4-carboxylic acid in lab experiments is its high potency and specificity for the P2Y1 receptor. This compound has been extensively studied and its effects are well-characterized, making it a useful tool for investigating the role of this receptor in various physiological processes. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Orientations Futures
There are a number of potential future directions for research on 2-[(2-Methyl-2-methylsulfonylpropyl)amino]pyrimidine-4-carboxylic acid. One area of interest is its potential therapeutic applications in cardiovascular diseases, such as thrombosis and atherosclerosis. This compound may also have potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, further research is needed to fully understand the effects of this compound on other physiological processes, such as insulin secretion and bone formation.
Méthodes De Synthèse
The synthesis of 2-[(2-Methyl-2-methylsulfonylpropyl)amino]pyrimidine-4-carboxylic acid can be achieved through a number of different methods, including the reaction of 2-chloro-4,6-dimethoxypyrimidine with 2-methyl-2-(methylsulfonyl)propylamine. This reaction can be carried out using a variety of different solvents and catalysts, and the resulting product can be purified using standard techniques such as column chromatography.
Applications De Recherche Scientifique
2-[(2-Methyl-2-methylsulfonylpropyl)amino]pyrimidine-4-carboxylic acid has been extensively studied for its potential applications in scientific research. This compound has been found to be a potent antagonist of the P2Y1 receptor, which is a G protein-coupled receptor that is involved in a variety of physiological processes, including platelet aggregation and vascular smooth muscle contraction.
Propriétés
IUPAC Name |
2-[(2-methyl-2-methylsulfonylpropyl)amino]pyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4S/c1-10(2,18(3,16)17)6-12-9-11-5-4-7(13-9)8(14)15/h4-5H,6H2,1-3H3,(H,14,15)(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWYBODVIGBMCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1=NC=CC(=N1)C(=O)O)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methyl-2-methylsulfonylpropyl)amino]pyrimidine-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile](/img/structure/B6635256.png)
![2-[(2-Methylcyclopentyl)amino]pyrimidine-4-carbonitrile](/img/structure/B6635260.png)
![2-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl)pyrimidine-4-carbonitrile](/img/structure/B6635268.png)

![2-[1-(4-Cyanophenyl)ethylamino]-6-methylpyrimidine-4-carbonitrile](/img/structure/B6635276.png)


![(2R)-2-[(5-methylfuran-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B6635306.png)

